2-[4-(4-ethoxyphenoxy)butoxy]naphthalene
Description
2-[4-(4-Ethoxyphenoxy)butoxy]naphthalene is a naphthalene derivative featuring a butoxy chain substituted at the 2-position of the naphthalene core. This chain is further modified with a 4-ethoxyphenoxy group, creating a branched ether structure. The ethoxy group (–OC₂H₅) contributes to the compound’s lipophilicity, while the extended butoxy spacer may enhance conformational flexibility.
Properties
IUPAC Name |
2-[4-(4-ethoxyphenoxy)butoxy]naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-2-23-20-11-13-21(14-12-20)24-15-5-6-16-25-22-10-9-18-7-3-4-8-19(18)17-22/h3-4,7-14,17H,2,5-6,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRECAYVWXGPILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-ethoxyphenoxy)butoxy]naphthalene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-ethoxyphenoxy)butoxy]naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2-[4-(4-ethoxyphenoxy)butoxy]naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-ethoxyphenoxy)butoxy]naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. 2-[4-(4-Methoxyphenoxy)butoxy]naphthalene
- Key Difference: The methoxy group (–OCH₃) replaces the ethoxy group (–OC₂H₅) at the para position of the phenoxy moiety.
- Impact: Molecular Weight: The methoxy analogue (C₂₁H₂₂O₃, ~322.4 g/mol) is lighter than the ethoxy variant (C₂₂H₂₄O₃, ~336.4 g/mol) due to the shorter alkyl chain. Polarity: The ethoxy group increases lipophilicity (logP ≈ 5.2 vs. Thermal Stability: Ethoxy’s larger steric bulk may reduce crystallization tendencies, favoring amorphous phases in material applications.
2.1.2. Naphthalene, 2-butoxy-6-(4-nitrophenyl) (CAS 100807-86-1)
- Key Difference: A nitro (–NO₂) group replaces the ethoxyphenoxy moiety at the 6-position of naphthalene.
- Impact: Reactivity: The nitro group introduces strong electron-withdrawing effects, enhancing susceptibility to nucleophilic substitution or reduction reactions. Applications: Nitro-substituted aromatics are often intermediates in dye or pharmaceutical synthesis, contrasting with the ethoxy variant’s likely role in non-reactive materials .
2.1.3. 1-Naphthalenecarboxaldehyde, 4-butoxy (CAS 54784-10-0)
- Key Difference : A butoxy group is attached at the 4-position of naphthalene, with a carboxaldehyde (–CHO) at the 1-position.
- Impact: Functionality: The aldehyde group enables condensation reactions, making this compound a precursor in heterocyclic synthesis (e.g., Schiff bases). The absence of a phenoxy ether reduces steric hindrance compared to 2-[4-(4-ethoxyphenoxy)butoxy]naphthalene .
Physicochemical Properties
| Property | This compound | 2-[4-(4-Methoxyphenoxy)butoxy]naphthalene | 2-Butoxy-6-(4-nitrophenyl)naphthalene |
|---|---|---|---|
| Molecular Formula | C₂₂H₂₄O₃ | C₂₁H₂₂O₃ | C₂₀H₁₉NO₃ |
| Molecular Weight | ~336.4 g/mol | ~322.4 g/mol | ~321.4 g/mol |
| Polarity (logP) | ~5.2 | ~4.8 | ~3.5 (due to –NO₂) |
| Key Functional Groups | Ethoxy, aryl ether | Methoxy, aryl ether | Nitro, aryl ether |
| Potential Applications | Liquid crystals, surfactants | Surfactants, polymer additives | Dyes, pharmaceutical intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
